3-Pyridinecarboxylic acid, 2-(2-methoxyphenoxy)-6-methyl-
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Overview
Description
3-Pyridinecarboxylic acid, 2-(2-methoxyphenoxy)-6-methyl- is a chemical compound known for its unique structure and properties It is a derivative of pyridinecarboxylic acid, featuring a methoxyphenoxy group and a methyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxylic acid, 2-(2-methoxyphenoxy)-6-methyl- typically involves the reaction of 2-methoxyphenol with 3-chloromethylpyridine under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarboxylic acid, 2-(2-methoxyphenoxy)-6-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
3-Pyridinecarboxylic acid, 2-(2-methoxyphenoxy)-6-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxylic acid, 2-(2-methoxyphenoxy)-6-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxypyridine-3-carboxylic acid
- 3-Methoxypicolinic acid
- 2-(4-Cyano-2-methoxyphenoxy)pyridine-3-carboxylic acid
Uniqueness
3-Pyridinecarboxylic acid, 2-(2-methoxyphenoxy)-6-methyl- is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of a methoxyphenoxy group and a methyl group makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
65239-37-4 |
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Molecular Formula |
C14H13NO4 |
Molecular Weight |
259.26 g/mol |
IUPAC Name |
2-(2-methoxyphenoxy)-6-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H13NO4/c1-9-7-8-10(14(16)17)13(15-9)19-12-6-4-3-5-11(12)18-2/h3-8H,1-2H3,(H,16,17) |
InChI Key |
CHKQZEXIGJMKNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)C(=O)O)OC2=CC=CC=C2OC |
Origin of Product |
United States |
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